4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one
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Overview
Description
4-Ethyl-1-oxa-4,8-diazaspiro[55]undecan-5-one is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an ethyl-substituted amine with a suitable di-ester can lead to the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen or oxygen atoms.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one: Similar in structure but with different substituents.
9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one: Another spirocyclic compound with a different arrangement of atoms.
Uniqueness
4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C10H18N2O2/c1-2-12-6-7-14-10(9(12)13)4-3-5-11-8-10/h11H,2-8H2,1H3 |
InChI Key |
NGLXXWYFVSKUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC2(C1=O)CCCNC2 |
Origin of Product |
United States |
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